molecular formula C29H56O2 B14322641 Nonacos-2-enoic acid CAS No. 103174-98-7

Nonacos-2-enoic acid

Cat. No.: B14322641
CAS No.: 103174-98-7
M. Wt: 436.8 g/mol
InChI Key: QUSMXVLATXELTP-UHFFFAOYSA-N
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Description

Nonacos-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C29H56O2. It is characterized by a double bond between the second and third carbon atoms in its structure. This compound is part of the carboxylic acid family and is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonacos-2-enoic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes. For instance, the oxidation of nonacosene using potassium permanganate (KMnO4) can yield this compound. Another method involves the hydrolysis of nitriles, where a nitrile precursor is converted to the corresponding carboxylic acid under acidic or basic conditions .

Industrial Production Methods: In industrial settings, this compound can be produced through the carboxylation of Grignard reagents. This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: Nonacos-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the carboxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Acyl chlorides, esters.

Scientific Research Applications

Nonacos-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nonacos-2-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in its structure allows it to participate in various biochemical reactions, affecting membrane fluidity and enzyme activity. It can also act as a signaling molecule, modulating pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Nonacos-2-enoic acid can be compared with other long-chain unsaturated fatty acids, such as:

    Oleic Acid (C18H34O2): A monounsaturated fatty acid with a double bond at the ninth carbon.

    Linoleic Acid (C18H32O2): A polyunsaturated fatty acid with double bonds at the ninth and twelfth carbons.

    Eicosenoic Acid (C20H38O2): A monounsaturated fatty acid with a double bond at the eleventh carbon.

Uniqueness: this compound is unique due to its longer carbon chain and the position of its double bond, which imparts distinct physical and chemical properties compared to shorter-chain fatty acids .

By understanding the properties, preparation methods, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

103174-98-7

Molecular Formula

C29H56O2

Molecular Weight

436.8 g/mol

IUPAC Name

nonacos-2-enoic acid

InChI

InChI=1S/C29H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h27-28H,2-26H2,1H3,(H,30,31)

InChI Key

QUSMXVLATXELTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O

Origin of Product

United States

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